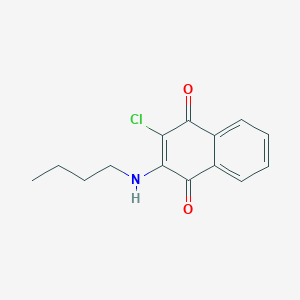

2-(Butylamino)-3-chloronaphthalene-1,4-dione

Descripción general

Descripción

2-(Butylamino)-3-chloronaphthalene-1,4-dione is an organic compound with a complex structure that includes a naphthalene ring substituted with a butylamino group and a chlorine atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-3-chloronaphthalene-1,4-dione typically involves the reaction of 3-chloronaphthalene-1,4-dione with butylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Análisis De Reacciones Químicas

Types of Reactions

2-(Butylamino)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Biological Activities

Research has indicated that 2-(Butylamino)-3-chloronaphthalene-1,4-dione exhibits notable biological properties which are crucial for its application in medicinal chemistry.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against bacterial strains and fungi, revealing that it possesses a broad spectrum of activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Potential

Recent investigations into the anticancer properties of naphthoquinone derivatives have highlighted their ability to induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to cell death.

Case Study:

A study focused on the effects of various naphthoquinones, including this compound, on human cancer cell lines showed that this compound significantly inhibited cell proliferation at micromolar concentrations.

Photophysical Properties

The photophysical properties of this compound have been characterized to understand its potential as a fluorophore in various applications.

Fluorescence Emission

The compound exhibits dual-state emission properties which make it suitable for applications in fluorescence imaging and sensing.

| Property | Value |

|---|---|

| Absorption Maximum | ~400 nm |

| Emission Maximum | ~450 nm |

| Quantum Yield | ~63% |

These characteristics indicate its potential use in photonic devices and as a fluorescent probe in biological systems .

Material Science Applications

In addition to biological applications, this compound can be utilized in material science for developing organic semiconductors and sensors due to its electronic properties.

Organic Electronics

The compound's ability to act as an electron donor or acceptor makes it valuable in organic photovoltaic cells and light-emitting diodes (LEDs). Research has shown that incorporating such naphthoquinone derivatives can enhance the efficiency of these devices.

Mecanismo De Acción

The mechanism of action of 2-(Butylamino)-3-chloronaphthalene-1,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2-(Butylamino)ethanol: A secondary amine with a hydroxyl group, used in the synthesis of various organic compounds.

Salbutamol: A bronchodilator with a similar butylamino group, used in the treatment of asthma.

Terbutaline: Another bronchodilator with structural similarities to salbutamol.

Uniqueness

2-(Butylamino)-3-chloronaphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of a butylamino group and a chlorine atom makes it a versatile compound for various applications in research and industry.

Actividad Biológica

2-(Butylamino)-3-chloronaphthalene-1,4-dione (BCND) is an organic compound characterized by a naphthalene backbone substituted with a butylamino group and a chlorine atom. Its molecular formula is . This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-cancer agent.

BCND is part of the naphthoquinone family, known for their reactivity and biological activity. The synthesis of BCND typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with n-butylamine, which occurs under mild conditions and releases hydrochloric acid as a byproduct. Thin-layer chromatography is often employed to monitor the reaction's progress and purity.

Anti-Inflammatory Properties

Research indicates that BCND exhibits significant anti-inflammatory effects. It has been shown to inhibit the release of β-glucuronidase and lysozyme from neutrophils, suggesting its potential in treating inflammatory conditions. This activity may be attributed to its ability to modulate inflammatory mediators.

Antiproliferative Effects

BCND demonstrates antiproliferative activity against various cancer cell lines. Studies have reported its effectiveness against human breast cancer (MCF-7) and prostate cancer (DU-145) cells. The compound's IC50 values indicate that it can inhibit cell growth effectively, making it a candidate for further development in cancer therapy.

Aromatase Inhibition

BCND also displays aromatase inhibitory activity, which is particularly beneficial in hormone-dependent cancers such as breast cancer. This inhibition can lead to reduced estrogen levels, thereby potentially limiting the growth of estrogen-sensitive tumors.

The mechanisms underlying the biological activities of BCND are still under investigation. However, it is hypothesized that the compound interacts with cellular redox systems, generating reactive oxygen species (ROS) that induce oxidative stress in cancer cells. This oxidative stress may lead to apoptosis and inhibit tumor proliferation.

Case Studies

Several studies have focused on the biological evaluation of BCND:

- Anticancer Activity : A study evaluated the antiproliferative effects of BCND on various cancer cell lines, demonstrating significant cytotoxicity with an emphasis on its mechanism involving ROS production.

- Inflammation Modulation : Another investigation highlighted BCND's ability to modulate inflammatory responses in vitro by measuring the release of specific enzymes from immune cells.

Comparative Analysis

To understand BCND's unique properties, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-chloro-1,4-naphthoquinone | Lacks butylamino group | Strong cytotoxic effects against cancer cells |

| 2-(sec-Butylamino)-3-chloro-1,4-naphthoquinone | Different alkyl substitution | Exhibits oxidizing properties useful in synthesis |

| 2-(Isopentylamino)-3-chloro-1,4-naphthoquinone | Contains isopentyl instead of butyl | Demonstrates neuroprotective effects |

BCND's distinct combination of biological activities and chemical stability sets it apart from these similar compounds, enhancing its therapeutic potential.

Propiedades

IUPAC Name |

2-(butylamino)-3-chloronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-2-3-8-16-12-11(15)13(17)9-6-4-5-7-10(9)14(12)18/h4-7,16H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFNCUAAGWEUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293642 | |

| Record name | 2-(butylamino)-3-chloronaphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22272-30-6 | |

| Record name | NSC91106 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(butylamino)-3-chloronaphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.